3,6-Dichloro-2'-isopropyloxy-4'-methylflavone
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Overview
Description
MRS1067 is a synthetic organic compound known for its role as an antagonist of the A3 adenosine receptor . The IUPAC name for MRS1067 is 3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one . This compound has been widely studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Preparation Methods
The synthesis of MRS1067 involves several steps, starting with the preparation of the core chromen-4-one structure. The synthetic route typically includes the following steps:
Formation of the chromen-4-one core: This involves the condensation of appropriate starting materials under controlled conditions.
Chlorination: The introduction of chlorine atoms at specific positions on the chromen-4-one core.
Substitution: The attachment of the 4-methyl-2-propan-2-yloxyphenyl group to the chromen-4-one core.
Industrial production methods for MRS1067 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
MRS1067 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chromen-4-one core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRS1067 has several scientific research applications, including:
Medicinal Chemistry:
Mechanism of Action
MRS1067 exerts its effects by binding to the A3 adenosine receptor and blocking its activity. This receptor is involved in various cellular processes, including inflammation, immune response, and cell proliferation . By antagonizing this receptor, MRS1067 can modulate these processes, making it a valuable tool for studying the physiological and pathological roles of the A3 adenosine receptor .
Comparison with Similar Compounds
MRS1067 is unique among A3 adenosine receptor antagonists due to its specific chemical structure and binding properties. Similar compounds include:
MRS1191: Another A3 adenosine receptor antagonist with a different chemical structure.
MRS1220: A triazoloquinazoline derivative that also antagonizes the A3 adenosine receptor.
PSB-11: An imidazopurinone derivative that selectively antagonizes the human A3 adenosine receptor.
Compared to these compounds, MRS1067 offers distinct advantages in terms of its binding affinity and selectivity for the A3 adenosine receptor .
Properties
CAS No. |
70460-45-6 |
---|---|
Molecular Formula |
C19H16Cl2O3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H16Cl2O3/c1-10(2)23-16-8-11(3)4-6-13(16)19-17(21)18(22)14-9-12(20)5-7-15(14)24-19/h4-10H,1-3H3 |
InChI Key |
PWGZOUCWGRTPSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C |
Appearance |
Solid powder |
70460-45-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,6-dichloro-2'-isopropyloxy-4'-methylflavone MRS 1067 MRS-1067 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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